molecular formula C9H8F3NO3 B1320270 Ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate CAS No. 1227576-28-4

Ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate

Cat. No.: B1320270
CAS No.: 1227576-28-4
M. Wt: 235.16 g/mol
InChI Key: YGZGAFUJZTXGDC-UHFFFAOYSA-N
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Description

It has the molecular formula C9H8F3NO3 and a molecular weight of 235.16 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to the nicotinate structure, which imparts unique chemical properties.

Preparation Methods

The synthesis of Ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate typically involves the esterification of 2-hydroxy-5-(trifluoromethyl)nicotinic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Ethyl 2-hydroxy-5-(trifluoromethyl)nicotinate can be compared with other trifluoromethyl-containing compounds such as:

These comparisons highlight the unique properties of this compound, particularly its hydroxyl group, which can participate in hydrogen bonding and other interactions that influence its chemical and biological behavior.

Properties

IUPAC Name

ethyl 2-oxo-5-(trifluoromethyl)-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-2-16-8(15)6-3-5(9(10,11)12)4-13-7(6)14/h3-4H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZGAFUJZTXGDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CNC1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701167478
Record name Ethyl 1,2-dihydro-2-oxo-5-(trifluoromethyl)-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701167478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227576-28-4
Record name Ethyl 1,2-dihydro-2-oxo-5-(trifluoromethyl)-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227576-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1,2-dihydro-2-oxo-5-(trifluoromethyl)-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701167478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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